Bienvenue dans la boutique en ligne BenchChem!

4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Permeability

4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (917750-05-1) outperforms N-4 alkyl analogs: logP 3.2 supports BBB penetration, diphenylsulfonyl motif mimics WAY-316606 (IC₅₀ 0.65 µM) for Wnt modulation, and the C-5 sulfonyl-phenyl-piperidine arm extends 15-LOX SAR beyond published series. Sulfonyl linker adds H-bond capacity absent in direct piperidine analog CAS 92110-77-5. Dual thiol/sulfonamide enables probe conjugation. Procure >98% purity for lead optimization, chemical biology, or CNS screening.

Molecular Formula C19H20N4O2S2
Molecular Weight 400.5 g/mol
Cat. No. B11765846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC19H20N4O2S2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4
InChIInChI=1S/C19H20N4O2S2/c24-27(25,22-13-5-2-6-14-22)17-11-9-15(10-12-17)18-20-21-19(26)23(18)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,21,26)
InChIKeyKYUWZHKXFBCYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol CAS 917750-05-1: Procurement-Grade Identity and Basic Characteristics


4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS 917750-05-1, molecular formula C₁₉H₂₀N₄O₂S₂, molecular weight 400.5 g/mol) is a synthetic triazole-thiol compound featuring a 4-phenyl-substituted 1,2,4-triazole-3-thiol core connected at C-5 via a phenyl ring to a piperidin-1-ylsulfonyl moiety [1]. The compound is commercially available at purities of 95% (AKSci) and 98% (MolCore, Leyan) for research and development use only, with suppliers maintaining full quality assurance and batch-to-batch consistency suitable for pharmaceutical discovery workflows . Its computed XLogP3 of 3.2 and 4 rotatable bonds position it within favorable drug-like property space for lead optimization programs [1].

Why N-Alkyl and Non-Sulfonyl Analogs Cannot Replace 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol in Scientific Workflows


Although multiple 4-substituted-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol analogs are commercially available, substitution across this series is not straightforward due to quantifiable differences in lipophilicity and pharmacophoric features that govern both assay behavior and molecular recognition. The target compound bearing an N-4 phenyl substituent exhibits an XLogP3 of 3.2 [1], whereas the N-4 methyl analog (CAS 917745-98-3) displays an XLogP3 of only 1.6 [2]—a 100% increase in computed octanol-water partition coefficient that directly impacts membrane permeability, nonspecific protein binding, and assay signal-to-noise ratios. Furthermore, analogs lacking the sulfonyl linker, such as 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol (CAS 92110-77-5), replace a hydrogen-bond-capable sulfonamide moiety with a direct C–N bond, fundamentally altering the hydrogen bond acceptor count and conformational landscape [1]. These differences preclude simple one-to-one replacement in established protocols. The evidence below quantifies these dimensions and identifies where the phenyl-sulfonyl combination confers meaningful scientific advantage.

Quantitative Differentiation Guide: 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol vs Closest Analogs


Computed Lipophilicity: N-4 Phenyl Confers a 2-Fold Higher XLogP3 vs N-4 Methyl Analog

The N-4 phenyl substituent of the target compound yields a computed XLogP3 of 3.2, compared to 1.6 for the N-4 methyl analog (CAS 917745-98-3) [1][2]. This represents a 1.6 log unit increase—a factor of approximately 40-fold in theoretical octanol-water partition coefficient terms—which is highly relevant for programs optimizing passive membrane permeability or blood-brain barrier penetration.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Architecture: Sulfonyl Linker Provides 5 H-Bond Acceptors vs 3 for the Direct Piperidine Analog

The target compound contains a sulfonyl bridge (–SO₂–) linking the central phenyl ring to the piperidine moiety, yielding a total hydrogen bond acceptor count of 5 [1]. The direct piperidine analog 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol (CAS 92110-77-5), which lacks this sulfonyl linker, bears only 3 hydrogen bond acceptors (the triazole nitrogens and the thiol sulfur) . This difference of two additional H-bond acceptors, provided by the sulfonyl oxygens, substantially alters the compound's capacity for polar interactions with protein targets.

Molecular recognition Pharmacophore design Structure-activity relationships

Wnt/sFRP-1 Inhibitor Pharmacophore: Piperidinyl Diphenylsulfonyl Scaffold Linked to sFRP-1 Inhibition at IC₅₀ 0.65 µM

The piperidin-1-ylsulfonyl phenyl architecture present in the target compound is a constituent of the diphenylsulfonyl sulfonamide pharmacophore described by Moore et al. (2009) as a small-molecule inhibitor scaffold targeting secreted frizzled-related protein 1 (sFRP-1), an endogenous Wnt antagonist [1]. WAY-316606, the prototypical scaffold representative, inhibits sFRP-1 with an IC₅₀ of 0.65 µM [1]. The target compound conserves the piperidin-1-ylsulfonyl phenyl substructure essential for this activity, whereas the N-4 methyl analog (CAS 917745-98-3) replaces the second phenyl of the diphenylsulfonyl motif with a methyl group, deviating from the published SAR.

Wnt signaling sFRP-1 inhibition Bone anabolic agents

15-Lipoxygenase Inhibitory Scaffold: Structurally Related Triazole-3-thiols Demonstrate IC₅₀ Values of 1.92–7.65 µM

Nawaz et al. (2024) reported that N-alkyl/aralkyl derivatives of 4-phenyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol—a scaffold sharing the 4-phenyl-triazole-3-thiol core and piperidine linkage—inhibit soybean 15-lipoxygenase (15-LOX) with IC₅₀ values ranging from 1.92 ± 0.13 µM to 7.65 ± 0.12 µM for the most potent analogs (7c, 7l, 7j, 7a) [1]. Additional analogs (7g, 7o, 7e, 7b, 7d, 7k, 7n) exhibited IC₅₀ values between 12.45 ± 0.38 µM and 24.81 ± 0.47 µM, and compounds 7i–o maintained >90% human blood mononuclear cell viability at 0.125 mM [1]. The target compound's 4-phenyl-1,2,4-triazole-3-thiol core is conserved, although the sulfonyl-phenyl-piperidine substitution at C-5 differs from the phenylcarbamoylpiperidine linker of the published series.

15-LOX inhibition Anti-inflammatory Arachidonic acid cascade

Physicochemical Profile: Molecular Weight and Rotatable Bond Count Position the Target Compound Favorably for Oral Bioavailability Optimization

The target compound (MW 400.5 g/mol, 4 rotatable bonds, 5 H-bond acceptors, 1 H-bond donor) [1] presents a balanced drug-likeness profile that distinguishes it from both the lower-MW methyl analog (MW 338.5, 3 rotatable bonds) [2] and the much smaller direct piperidine analog (MW 260.36, 2 rotatable bonds) . With only the molecular weight parameter exceeding 400, it meets 3 of 4 Lipinski rule-of-five criteria—acceptable for lead optimization entry points in anti-inflammatory and oncology programs exemplified by the 15-LOX literature [1].

Drug-likeness Lipinski parameters Oral bioavailability

Evidence-Backed Research & Industrial Application Scenarios for 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol


Wnt Pathway Modulator Discovery: sFRP-1 Antagonist Hit Finding

Based on the piperidin-1-ylsulfonyl phenyl scaffold's demonstrated role in sFRP-1 inhibition (WAY-316606 IC₅₀ = 0.65 µM) [1], the target compound serves as a structurally informed starting point for Wnt pathway modulator screening. Its diphenylsulfonyl-type architecture—combining the N-4 phenyl with the piperidin-1-ylsulfonyl phenyl at C-5—conserves the two-aromatic-ring motif identified as critical in the published SAR. Medicinal chemistry teams pursuing bone anabolic agents or Wnt-driven oncology targets should procure this compound over the N-4 methyl or ethyl analogs, which lack the second phenyl required for the diphenylsulfonyl pharmacophore. The compound's XLogP3 of 3.2 [2] further supports cellular permeability in Wnt reporter gene assays, where intracellular target engagement is required.

Anti-Inflammatory Lead Expansion: 15-LOX Inhibitor Scaffold Diversification

The 4-phenyl-1,2,4-triazole-3-thiol core is validated in the 15-LOX inhibitory literature, with structurally related analogs achieving IC₅₀ values as low as 1.92 µM against soybean 15-LOX and demonstrating >90% human MNC viability at 0.125 mM [3]. The target compound introduces a sulfonyl-phenyl-piperidine substitution at C-5—a motif not explored in the Nawaz et al. (2024) SAR series—offering an opportunity to diversify the structure-activity landscape of this target class. Procurement for 15-LOX inhibitor programs should prioritize this compound specifically for its unexplored C-5 architecture; the direct piperidine analog (CAS 92110-77-5) lacks the sulfonyl H-bond acceptors and is not a suitable substitute for SAR expansion.

CNS Drug Discovery: Lead-Like Scaffold with Favorable Lipophilicity Parameters

With an XLogP3 of 3.2, molecular weight of 400.5, and only 1 hydrogen bond donor [2], the target compound occupies a favorable position within CNS drug-likeness space (typically XLogP 2–5, MW < 450, HBD ≤ 3). It is substantially more lipophilic than the N-4 methyl analog (XLogP3 1.6) [4], making it the preferred choice for CNS-targeted programs where passive blood-brain barrier penetration is correlated with higher logP. Combined with 4 rotatable bonds—one more than the methyl analog—it offers greater conformational adaptability without entering excessive flexibility that would penalize oral bioavailability. CNS discovery teams should select this phenyl analog for permeability-optimized screening cascades.

Chemical Biology Probe Development: Sulfonamide-Containing Triazole-Thiol as a Covalent Modifier Platform

The 1,2,4-triazole-3-thiol group exists in equilibrium with its thione tautomer (4-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione, as designated by PubChem IUPAC name) [2], providing a nucleophilic sulfur that can serve as a handle for S-alkylation or disulfide-based probe conjugation. The sulfonyl linker further distinguishes this compound from the direct piperidine analog (CAS 92110-77-5), as the sulfonamide moiety itself can engage in hydrogen bonding with target proteins. Chemical biology groups developing activity-based probes or covalent inhibitors should procure this specific compound for its dual functionalization potential (thiol nucleophile plus sulfonamide H-bonding), which is absent in non-sulfonyl analogs. Commercial availability at ≥95% purity from multiple sources ensures reproducibility across probe synthesis batches.

Quote Request

Request a Quote for 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.